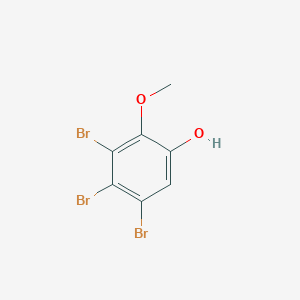
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of an anthraquinone moiety and a phenylthiourea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea typically involves the reaction of 1-aminoanthraquinone with phenyl isothiocyanate. The reaction is carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylthiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting replication and transcription processes. The phenylthiourea group can form strong hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-5-methylisoxazole-3-carboxamide
Uniqueness
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-N’-phenylthiourea is unique due to the presence of both anthraquinone and phenylthiourea moieties in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
119959-49-8 |
|---|---|
Molecular Formula |
C21H14N2O2S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-(9,10-dioxoanthracen-1-yl)-3-phenylthiourea |
InChI |
InChI=1S/C21H14N2O2S/c24-19-14-9-4-5-10-15(14)20(25)18-16(19)11-6-12-17(18)23-21(26)22-13-7-2-1-3-8-13/h1-12H,(H2,22,23,26) |
InChI Key |
GHMZKBZEDZSAQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)


![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)


![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)

![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)


